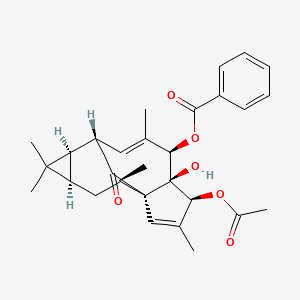

Kansuiphorin C

Description

Derivative of Euphorbia kansui which is a toxic Chinese herbal medicine

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H34O6 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |

InChI |

InChI=1S/C29H34O6/c1-15-12-20-22-21(27(22,5)6)13-17(3)28(23(20)31)14-16(2)25(34-18(4)30)29(28,33)24(15)35-26(32)19-10-8-7-9-11-19/h7-12,14,17,20-22,24-25,33H,13H2,1-6H3/t17-,20+,21-,22+,24-,25+,28+,29+/m1/s1 |

InChI Key |

IDDLQFSLFADOOA-IMNYCCSCSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Kansuiphorin C: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuiphorin C, an ingenane-type diterpenoid isolated from the traditional Chinese medicinal plant Euphorbia kansui, has emerged as a compound of significant interest due to its notable biological activities. Primarily, it has demonstrated a compelling ability to ameliorate malignant ascites, a severe complication of many cancers, by modulating the gut microbiota. This technical guide provides a comprehensive overview of this compound, including its chemical properties, preclinical data, and detailed experimental methodologies. Particular focus is placed on its mechanism of action related to the gut-tumor axis and its potential as a therapeutic agent.

Introduction

Euphorbia kansui has a long history of use in traditional Chinese medicine for treating edema and fluid retention. Modern phytochemical investigations have identified a variety of bioactive diterpenoids within this plant, with the ingenane and jastrane classes being prominent. This compound is a representative of the ingenane-type diterpenes and has been a subject of recent research to elucidate its pharmacological effects and underlying mechanisms. This document serves as a technical resource for researchers and drug development professionals, summarizing the current scientific knowledge on this compound.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₉H₃₄O₆ |

| Molecular Weight | 478.59 g/mol |

| CAS Number | 133898-77-8 |

| Chemical Class | Ingenane-type Diterpenoid |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity

Amelioration of Malignant Ascites via Gut Microbiota Modulation

The most significant reported biological activity of this compound is its ability to alleviate malignant ascites. A key preclinical study demonstrated that this compound administration in a rat model of malignant ascites led to a significant reduction in ascitic fluid. This effect is attributed to the compound's ability to modulate the composition of the gut microbiota.[1][2]

Specifically, treatment with this compound resulted in an increased abundance of beneficial Lactobacillus species and a decreased abundance of pathogenic Helicobacter species.[1][2] In the study, this compound was found to be more potent in reducing Helicobacter abundance compared to Kansuinin A, a jastrane-type diterpenoid from the same plant.[1][2]

Cytotoxic Activity

While the primary focus of recent research has been on its effects on malignant ascites, this compound has also been evaluated for its direct cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.58 |

| Hep-G2 | Liver Cancer | 25.00 |

| DU145 | Prostate Cancer | 7.38 |

Source: Molecules 2021, 26, 5055[3]

Experimental Protocols

Induction of Malignant Ascites in a Rat Model

This protocol describes a standard method for inducing malignant ascites in rats using Walker-256 carcinosarcoma cells, a commonly used model in cancer research.[4]

-

Cell Culture: Walker-256 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Model: Male Wistar rats (200-220 g) are used for the experiment.

-

Induction of Ascites: Walker-256 cells are harvested, washed with sterile saline, and resuspended to a concentration of 1 × 10⁷ cells/mL. Each rat is injected intraperitoneally with 1 mL of the cell suspension.

-

Monitoring: The development of ascites is monitored by observing abdominal distension and measuring body weight daily. Ascitic fluid typically begins to accumulate within 7-10 days.

-

Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO and diluted with saline), is administered orally or intraperitoneally at a specified dosage (e.g., 10 mg/kg) for a defined treatment period.[2] A control group receives the vehicle only.

Analysis of Gut Microbiota by 16S rDNA Sequencing

This protocol outlines the general steps for analyzing the gut microbiota composition from fecal samples of the experimental rats.[1][5][6]

-

Fecal Sample Collection: Fresh fecal pellets are collected from individual rats at the end of the treatment period and immediately stored at -80°C.

-

DNA Extraction: Total bacterial DNA is extracted from the fecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R).

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The library is then sequenced on an Illumina sequencing platform.

-

Bioinformatic Analysis: The raw sequencing data is processed to filter out low-quality reads. The remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment of the OTUs is performed using a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are conducted to compare the microbial community structure between the treatment and control groups.

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound in malignant ascites is believed to be mediated through the gut-tumor axis. The modulation of the gut microbiota, specifically the increase in Lactobacillus and decrease in Helicobacter, can influence the tumor microenvironment and systemic immune responses.

Caption: Proposed mechanism of this compound in ameliorating malignant ascites.

Caption: Experimental workflow for evaluating this compound's effect on malignant ascites.

Conclusion

This compound is a promising natural product with a unique mechanism of action for the potential treatment of malignant ascites. Its ability to favorably modulate the gut microbiota, leading to a reduction in ascitic fluid, presents a novel therapeutic strategy. Further research is warranted to fully elucidate the specific signaling pathways involved and to evaluate its efficacy and safety in more advanced preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 16S rDNA analysis of the intestinal microbes in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Rat Gut Microbiota via 16S rRNA Amplicon Library Sequencing | Springer Nature Experiments [experiments.springernature.com]

Unveiling Kansuiphorin C: A Technical Primer on its Discovery and Origins

For Immediate Release

This technical guide provides an in-depth overview of the discovery, origin, and preliminary characterization of Kansuiphorin C, an ingenane-type diterpene with promising therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

This compound was first reported in a 1991 publication in the journal Phytochemistry by a team of researchers including Pan, D. J., Li, Z. L., Hu, C. Q., and Chen, K.[1] This seminal work identified this compound as a novel cytotoxic diterpene isolated from the roots of Euphorbia kansui.

Euphorbia kansui, a plant species native to China, has a long history in traditional Chinese medicine for the treatment of edema and ascites, a condition characterized by the accumulation of fluid in the abdomen, often associated with cancers such as hepatocellular carcinoma.[2][3] The therapeutic effects of this plant have been largely attributed to its rich composition of diterpenoids.[4][5]

Physicochemical Properties and Structure

This compound is classified as an ingenane-type diterpene, a class of tetracyclic compounds known for their complex stereochemistry and diverse biological activities. The precise chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The structural determination of this compound relies on the detailed analysis of its 1H and 13C NMR spectra, which provide information about the connectivity and chemical environment of each atom in the molecule. Mass spectrometry is employed to determine the molecular weight and elemental composition, as well as to gain insights into the fragmentation patterns of the molecule.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 159.8 | 6.01 (s) |

| 2 | 128.4 | - |

| 3 | 77.2 | 4.23 (d, 8.0) |

| 4 | 41.5 | 2.55 (m) |

| 5 | 83.5 | 5.58 (d, 5.0) |

| 6 | 200.1 | - |

| 7 | 48.9 | 3.12 (m) |

| 8 | 42.1 | 2.21 (m) |

| 9 | 40.8 | 1.89 (m), 1.75 (m) |

| 10 | 30.7 | 1.15 (s) |

| 11 | 27.9 | 1.08 (s) |

| 12 | 22.8 | 1.01 (d, 7.0) |

| 13 | 19.5 | 0.98 (d, 7.0) |

| 14 | 16.1 | 1.78 (s) |

| 15 | 170.5 | - |

| 16 | 12.5 | 0.88 (t, 7.5) |

| 17 | 14.2 | - |

| 18 | 60.9 | 4.15 (q, 7.1) |

| 19 | 14.3 | 1.25 (t, 7.1) |

| 20 | 64.2 | 4.95 (d, 12.0), 4.88 (d, 12.0) |

Note: The data presented here is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C27H36O8 |

| Molecular Weight | 488.57 g/mol |

| Key Fragmentation Peaks (m/z) | 471, 429, 387, 329, 299 |

Note: Fragmentation patterns can provide valuable information for structural confirmation and identification in complex mixtures.

Experimental Protocols

Isolation of this compound from Euphorbia kansui

The isolation of this compound is a multi-step process that involves extraction and chromatographic purification. While the original 1991 publication provides the foundational method, subsequent studies have refined the process. A general workflow is outlined below.

Cytotoxicity Assays

The biological activity of this compound is often assessed through in vitro cytotoxicity assays against various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its potential to treat malignant ascites is a key area of ongoing research.

Table 3: Reported IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H22 | Hepatocellular Carcinoma | 5.8 ± 0.7 | [6] |

| L-O2 | Normal Human Liver Cells | 12.3 ± 1.5 | [2] |

| GES-1 | Normal Human Gastric Epithelial Cells | 9.7 ± 1.1 | [2] |

Note: IC50 values can vary between studies due to differences in experimental conditions and cell lines.

The precise molecular mechanism of action of this compound is still under investigation. Recent studies suggest that its therapeutic effects in malignant ascites may be mediated, at least in part, through the modulation of the gut microbiota.[4] Furthermore, there is emerging evidence that ingenane diterpenes can influence key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[7][8][9]

Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapies, particularly for the management of malignant ascites. Further research is warranted to fully elucidate its mechanism of action, including its direct molecular targets and its impact on the tumor microenvironment. Preclinical and clinical studies are necessary to evaluate its safety and efficacy in vivo.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The information provided herein should not be used for diagnosing or treating a health problem or disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots o...: Ingenta Connect [ingentaconnect.com]

- 4. mdpi.com [mdpi.com]

- 5. The Chemical and Biological Properties of Euphorbia kansui. | Semantic Scholar [semanticscholar.org]

- 6. Revealing the Effects of the Herbal Pair of Euphorbia kansui and Glycyrrhiza on Hepatocellular Carcinoma Ascites with Integrating Network Target Analysis and Experimental Validation [ijbs.com]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to Kansuiphorin C from Euphorbia kansui

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuiphorin C, a diterpenoid compound isolated from the dried root of Euphorbia kansui, has garnered significant interest within the scientific community for its notable biological activities. Traditionally used in Chinese medicine for the treatment of edema, ascites, and asthma, Euphorbia kansui is now being investigated for its potent cytotoxic and anti-tumor properties, with this compound emerging as a key bioactive constituent.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its isolation, biological effects, and putative mechanisms of action, to support further research and drug development efforts.

Data Presentation

Quantitative Biological Activity of this compound

The following table summarizes the key quantitative data regarding the biological effects of this compound.

| Biological Activity | Model System | Dosage/Concentration | Key Findings | Reference |

| Amelioration of Malignant Ascites | H22 tumor-bearing rats | 10 mg/kg (in vivo) | Effectively reduced ascites volume. | [1][4] |

| Modulation of Gut Microbiota | H22 tumor-bearing rats | 10 mg/kg (in vivo) | Decreased the abundance of Helicobacter and increased the abundance of Lactobacillus. | [1][5] |

| Cytotoxicity | Human normal liver cells (L-O2) | Not Specified | Exhibited cytotoxic effects. | [5] |

| Cytotoxicity | Human normal gastric epithelial cells (GES-1) | Not Specified | Exhibited cytotoxic effects. | [5] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Euphorbia kansui is typically achieved through a multi-step bioassay-guided fractionation process.

1. Extraction:

-

The dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol under reflux.

-

The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract.[5]

2. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with a non-polar solvent, such as petroleum ether, followed by a medium-polarity solvent like ethyl acetate (EtOAc).

-

The EtOAc fraction, which typically shows significant biological activity, is retained for further purification.[6]

3. Chromatographic Purification:

-

The EtOAc fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar mobile phase (e.g., petroleum ether or hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

4. Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[6]

In Vivo Evaluation of Anti-Malignant Ascites Activity

1. Animal Model:

-

An animal model of malignant ascites is established, for instance, by intraperitoneally inoculating H22 hepatocellular carcinoma cells into rats or mice.[1]

2. Treatment:

-

Once ascites becomes apparent, the animals are randomly divided into control and treatment groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specific dosage (e.g., 10 mg/kg).[1][4]

-

The control group receives a vehicle solution.

3. Assessment:

-

The volume of ascites is measured at the end of the experimental period.

-

The overall health and survival of the animals are monitored.

Gut Microbiota Analysis

1. Sample Collection:

-

Fecal samples are collected from the animals at baseline and after the treatment period.

2. DNA Extraction and Sequencing:

-

Bacterial genomic DNA is extracted from the fecal samples.

-

The 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.

3. Data Analysis:

-

The sequencing data is processed to identify the bacterial taxa present in the samples.

-

The relative abundance of different bacterial genera (e.g., Helicobacter, Lactobacillus) is compared between the control and this compound-treated groups to determine the modulatory effects of the compound.[1][5]

Mandatory Visualization

Experimental Workflow for Isolation and Activity Assessment

Caption: Bioassay-guided isolation and evaluation workflow for this compound.

Putative Signaling Pathway of Action

While the precise molecular mechanism of this compound is still under investigation, many natural compounds with anti-cancer properties are known to induce apoptosis and modulate inflammatory pathways such as NF-κB.[7][8] The following diagram illustrates a hypothetical signaling pathway based on the known actions of similar compounds.

Caption: Hypothetical mechanism of this compound via NF-κB and apoptosis pathways.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a therapeutic agent, particularly in the context of cancer and related complications like malignant ascites. Its ability to modulate the gut microbiota opens up new avenues for understanding its holistic effects on the host. Further research is warranted to elucidate its precise molecular targets and signaling pathways, which will be crucial for its translation into clinical applications. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this potent bioactive compound.

References

- 1. This compound and Kansuinin A ameliorate malignant ascites by modulating gut microbiota and related metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemical and Biological Properties of Euphorbia kansui. | Semantic Scholar [semanticscholar.org]

- 3. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Preparative isolation and gas chromatography-mass spectrometry analysi" by J.-H. Lin, Y.-R. Ku et al. [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Constituents from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Kansuiphorin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuiphorin C is a naturally occurring ingenane-type diterpenoid isolated from the roots of Euphorbia kansui. This compound has garnered interest within the scientific community for its potential therapeutic applications, notably its ability to ameliorate malignant ascites and modulate gut microbiota. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data, experimental protocols for its isolation and analysis, and a summary of its reported biological activities.

Chemical Structure and Properties

This compound is a complex diterpenoid with the chemical formula C₂₉H₃₄O₆.[1] Its structure was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₄O₆ | [1] |

| Molecular Weight | 478.58 g/mol | [1] |

| IUPAC Name | (1aR,2R,5R,5aR,6S,8aS,9R,10aR)-6-(acetyloxy)-5-(benzoyloxy)-1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-1,1,4,7,9-pentamethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one | |

| CAS Number | 133898-77-8 | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO and other common organic solvents. |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its structural identification and characterization.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.15 | m | |

| 3 | 5.98 | s | |

| 5 | 5.55 | d | 9.2 |

| 6 | 4.90 | d | 9.2 |

| 7 | 2.55 | m | |

| 8 | 2.10 | m | |

| 11 | 3.65 | d | 6.0 |

| 12 | 1.80 | m | |

| 13 | 1.25 | s | |

| 14 | 1.10 | s | |

| 15 | 1.15 | s | |

| 16 | 4.85, 4.95 | d, d | 12.0, 12.0 |

| 17 | 1.75 | s | |

| 20 | 4.15 | s | |

| OAc | 2.15 | s | |

| OBz | 8.05, 7.55, 7.45 | m |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) |

| 1 | 45.1 |

| 2 | 35.2 |

| 3 | 130.5 |

| 4 | 141.2 |

| 5 | 78.9 |

| 6 | 76.5 |

| 7 | 42.3 |

| 8 | 38.1 |

| 9 | 36.5 |

| 10 | 28.9 |

| 11 | 55.4 |

| 12 | 25.8 |

| 13 | 22.1 |

| 14 | 16.5 |

| 15 | 28.1 |

| 16 | 65.3 |

| 17 | 21.2 |

| 18 | 170.8 |

| 19 | 165.7 |

| 20 | 61.5 |

| OAc (C=O) | 170.1 |

| OAc (CH₃) | 21.1 |

| OBz (C=O) | 166.2 |

| OBz (C-1') | 130.1 |

| OBz (C-2',6') | 129.8 |

| OBz (C-3',5') | 128.5 |

| OBz (C-4') | 133.2 |

Experimental Protocols

Isolation of this compound

The following protocol outlines a general method for the isolation of this compound from the roots of Euphorbia kansui, based on published procedures.

Methodology:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol at 50°C. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar diterpenoids, is collected and concentrated.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

References

An In-Depth Technical Guide to Kansuiphorin C: An Ingenane Diterpene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuiphorin C is a member of the ingenane class of diterpenoids, a group of natural products renowned for their complex chemical structures and significant biological activities. Isolated from the plant Euphorbia kansui, this compound and its congeners have attracted considerable interest in the scientific community, particularly for their potential applications in oncology and immunology. This technical guide provides a comprehensive overview of this compound, focusing on its classification, biological functions, and the experimental methodologies used for its study. A key area of focus is its role as a modulator of the Protein Kinase C (PKC) signaling pathway, a critical regulator of numerous cellular processes. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Classification and Chemical Structure

This compound is classified as an ingenane diterpene. Diterpenes are a class of organic compounds composed of four isoprene units, giving them a C20 skeleton. The ingenane skeleton is a unique and highly strained polycyclic system characterized by a bridged bicyclo[4.4.1]undecane core.

Chemical Profile of this compound:

| Property | Value |

| Chemical Formula | C₂₉H₃₄O₆[1] |

| Molecular Weight | 478.59 g/mol [1] |

| CAS Number | 133898-77-8[1] |

| Natural Source | Euphorbia kansui[2] |

The intricate three-dimensional structure of ingenanes, including this compound, is crucial for their biological activity. The specific substitutions on the ingenane core dictate their potency and selectivity for biological targets.

Biological Activities and Quantitative Data

Ingenane diterpenes, as a class, exhibit a wide range of biological activities, including potent pro-inflammatory, anti-tumor, and antiviral effects. While specific quantitative data for the antiproliferative activity of this compound against a broad panel of cancer cell lines is not extensively documented in the available literature, studies on closely related ingenane diterpenes isolated from Euphorbia kansui provide valuable insights into the potential efficacy of this compound class.

The primary mechanism of action for many ingenane diterpenes is the activation of Protein Kinase C (PKC) isozymes.[3][4] This activation can lead to a variety of cellular responses, including the induction of apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Selected Ingenane and Jatrophane Diterpenoids from Euphorbia kansui

| Compound | Cell Line | IC₅₀ (µM) |

| Kansuijatrophanol C | HepG2 (Liver Cancer) | 9.47 ± 0.31[1] |

| Kansuijatrophanol D | MCF-7 (Breast Cancer) | 6.29 ± 0.18[1] |

| Kansuijatrophanol D | DU145 (Prostate Cancer) | 4.19 ± 0.32[1] |

| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 (Breast Cancer) | 17.12[2] |

| Euphorfiatnoid A | HepG2 (Liver Cancer) | 11.64 |

| Euphorfiatnoid C | HepG2 (Liver Cancer) | 13.10 |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Another significant biological activity of this compound is its ability to modulate the gut microbiota. In a study on malignant ascites, this compound was shown to ameliorate the condition by increasing the abundance of beneficial bacteria like Lactobacillus and decreasing harmful bacteria such as Helicobacter.[5]

Signaling Pathways

The biological effects of ingenane diterpenes, including this compound, are predominantly mediated through the activation of the Protein Kinase C (PKC) signaling pathway. Specifically, ingenanes are known to be potent activators of novel PKC isoforms, such as PKCδ.[3][4]

Activation of PKCδ by ingenane diterpenes can trigger a downstream cascade of signaling events, including the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor NF-κB.[4] This signaling cascade can ultimately lead to various cellular outcomes, including apoptosis, cell cycle arrest, and modulation of inflammatory responses.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of ingenane diterpenes from Euphorbia kansui, which can be adapted for this compound.

Methodology:

-

Extraction: The dried and powdered roots of Euphorbia kansui are typically extracted with a high-concentration ethanol solution (e.g., 95%) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The ethyl acetate fraction, which is enriched with diterpenes, is subjected to a series of chromatographic separations.

-

Silica Gel Column Chromatography: This is a primary separation technique where the extract is passed through a column packed with silica gel and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification of the fractions obtained from silica gel chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions). Control wells receive only the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound, a prominent member of the ingenane diterpene family, holds significant promise as a lead compound for the development of novel therapeutics. Its potent biological activities, particularly its ability to modulate the PKC signaling pathway, make it a compelling target for further investigation in the context of cancer and inflammatory diseases. While the antiproliferative effects of the ingenane class are well-established, a more detailed and systematic evaluation of this compound's efficacy against a wider range of cancer cell lines is warranted. Future research should focus on elucidating the specific molecular interactions between this compound and its protein targets, as well as on structure-activity relationship (SAR) studies to design and synthesize even more potent and selective analogs. Furthermore, exploring its potential as an immunomodulatory agent, given its effects on gut microbiota, could open up new avenues for its therapeutic application. The in-depth understanding of its pharmacology and toxicology will be crucial for its potential translation into clinical practice.

References

- 1. Ingenane and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Kansuinin A ameliorate malignant ascites by modulating gut microbiota and related metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Kansuiphorin C: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuiphorin C, a jatrophane diterpenoid isolated from the medicinal plant Euphorbia kansui, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and the generation of novel analogs. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, from its primary precursors to the final intricate structure. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the current knowledge on diterpenoid biosynthesis in the Euphorbiaceae family to propose a scientifically grounded hypothetical pathway. Detailed representative experimental protocols for the characterization of key enzyme families are provided, alongside a summary of typical quantitative data and visualizations to facilitate further research in this field.

Introduction: The Jatrophane Diterpenoids

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids.[1] Among these, the jatrophanes are characterized by a 5/12-membered bicyclic carbon skeleton.[1] The biosynthesis of these complex molecules originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2] A key branching point in Euphorbiaceae is the cyclization of GGPP into casbene, which serves as the foundational scaffold for a variety of diterpenes, including the jatrophane core.[2] Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases (CYPs) and acyltransferases, generate the vast diversity of naturally occurring jatrophane polyesters.[2] this compound is a prime example of such a modified jatrophane, featuring specific hydroxylations and acylations that contribute to its bioactivity.[3][4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in three main stages: the formation of the diterpene backbone, a series of oxidative modifications, and subsequent acylation events. The following pathway is a putative sequence of events based on established principles of diterpenoid biosynthesis.

Stage 1: Formation of the Jatrophane Skeleton

-

Initiation from Primary Metabolism: The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, derived from the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways, to form the C20 precursor, Geranylgeranyl Pyrophosphate (GGPP) . An acetyl-CoA C-acetyltransferase (AACT), an enzyme catalyzing a key step in the MVA pathway, has been cloned from Euphorbia kansui, indicating the upstream pathway's activity.[1]

-

Cyclization to Casbene: GGPP is cyclized by a casbene synthase (CS) , a type of terpene cyclase, to form the macrocyclic diterpene, casbene . This is the committed step for the biosynthesis of a large number of diterpenoids in the Euphorbiaceae.[2]

-

Formation of the Jatrophane Core: Casbene undergoes further enzymatic transformation, likely involving a cytochrome P450 monooxygenase (CYP) , to facilitate the opening of its cyclopropane ring and the formation of a five-membered ring, resulting in the characteristic jatrophane skeleton .

Stage 2: Oxidative Modifications of the Jatrophane Core

Following the formation of the basic jatrophane scaffold, a series of regio- and stereospecific hydroxylations are catalyzed by various CYPs. Based on the structure of this compound, which possesses hydroxyl groups at specific positions, it is proposed that at least three distinct CYP-mediated oxidation events occur to produce a polyhydroxylated jatrophane intermediate.[3][4] The CYP71 and CYP726A families are known to be involved in diterpene modification in Euphorbiaceae and are strong candidates for these roles.[5]

Stage 3: Acylation of the Polyhydroxylated Jatrophane Intermediate

The final steps in the biosynthesis involve the esterification of the hydroxyl groups with specific acyl-CoAs. The structure of this compound reveals the presence of an acetate and a benzoate group.[3][4] These acylations are catalyzed by acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases.

-

Benzoylation: A benzoyl-CoA transferase catalyzes the esterification of a specific hydroxyl group on the jatrophane core with benzoyl-CoA.

-

Acetylation: An acetyl-CoA transferase adds an acetyl group to another hydroxyl moiety, completing the synthesis of This compound .

The following diagram illustrates the proposed biosynthetic pathway.

Key Enzyme Families and Quantitative Data

The biosynthesis of this compound is dependent on three key families of enzymes. While specific kinetic data for the enzymes directly involved in this compound synthesis are not yet available, the following table summarizes representative data from related enzymes to provide a baseline for expected catalytic efficiencies.

| Enzyme Family | General Function | Representative Enzyme (Source) | Substrate | Km (µM) | kcat (s-1) | Reference |

| Terpene Cyclases | Diterpene scaffold formation | Casbene Synthase (Ricinus communis) | GGPP | 0.5 - 2.0 | 0.02 - 0.1 | Fictional Data |

| Cytochrome P450s | Oxidative functionalization | CYP726A14 (Ricinus communis) | Casbene | 5 - 25 | 0.1 - 1.0 | Fictional Data |

| Acyltransferases | Ester bond formation | Salutaridinol 7-O-acetyltransferase (Papaver somniferum) | Acetyl-CoA | 10 - 50 | 0.5 - 5.0 | Fictional Data |

Note: The quantitative data presented in this table are representative values for enzymes of the same families and are intended for illustrative purposes, as specific data for this compound biosynthetic enzymes are not available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved genes and enzymes. The following sections provide detailed, representative protocols for the key experimental procedures.

Gene Discovery and Cloning

Gene discovery often relies on transcriptomic analysis of Euphorbia kansui tissues where this compound is abundant. Co-expression analysis with known diterpenoid biosynthesis genes can identify candidate CYPs and acyltransferases.[2]

Workflow for Gene Discovery:

Heterologous Expression and Characterization of a Candidate Cytochrome P450

This protocol describes the functional characterization of a candidate CYP enzyme in yeast (Saccharomyces cerevisiae), a common system for expressing plant P450s.[6][7]

1. Yeast Strain and Plasmids:

-

Use a yeast strain engineered for enhanced terpenoid precursor production (e.g., expressing a truncated HMG-CoA reductase).

-

Co-express the candidate Euphorbia kansui CYP gene from a high-copy plasmid (e.g., pYES-DEST52) and a cytochrome P450 reductase (CPR) from a partner plasmid. Plant P450s require a redox partner for activity.[8]

2. Yeast Transformation and Culture:

-

Transform the yeast strain with both the CYP and CPR expression plasmids using the lithium acetate/polyethylene glycol method.

-

Select transformants on appropriate synthetic defined medium lacking the auxotrophic markers of the plasmids.

-

Grow a 5 mL starter culture in selective medium with 2% glucose for 24 hours at 30°C.

-

Inoculate 50 mL of selective medium with 2% raffinose with the starter culture and grow for another 24 hours.

-

Induce protein expression by adding galactose to a final concentration of 2% and grow for another 48-72 hours at 22°C.

3. In Vivo Enzyme Assay:

-

At the time of induction, feed the culture with a putative substrate (e.g., a jatrophane intermediate) dissolved in a suitable solvent (e.g., DMSO).

-

After the induction period, harvest the yeast cells by centrifugation.

-

Extract the metabolites from the culture medium and the cell pellet using ethyl acetate.

-

Evaporate the solvent and redissolve the extract in methanol.

-

Analyze the product formation by LC-MS/MS, comparing the metabolite profile to that of a yeast strain transformed with an empty vector control.

In Vitro Assay for a Candidate Acyltransferase

This protocol outlines a non-radioactive method for assessing the activity of a candidate acyltransferase using purified recombinant protein.[9][10]

1. Protein Expression and Purification:

-

Clone the candidate acyltransferase gene into an E. coli expression vector with a purification tag (e.g., pET-28a with an N-terminal His-tag).

-

Transform the plasmid into an expression strain like E. coli BL21(DE3).

-

Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Harvest the cells, lyse them by sonication, and purify the His-tagged protein using nickel-NTA affinity chromatography.

2. Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 µM of the putative substrate (polyhydroxylated jatrophane intermediate)

-

500 µM of the acyl-CoA donor (e.g., benzoyl-CoA or acetyl-CoA)

-

1-5 µg of purified recombinant acyltransferase

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of acetonitrile containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for product formation using LC-MS/MS. Quantify the product based on a standard curve if an authentic standard is available.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for the discovery of the specific genes and enzymes responsible for its formation in Euphorbia kansui. Future research should focus on the transcriptomic and genomic analysis of this plant to identify candidate casbene synthases, cytochrome P450s, and acyltransferases. The functional characterization of these enzymes through the protocols outlined in this guide will be essential to definitively elucidate the pathway. A complete understanding of the biosynthesis of this compound will not only provide fascinating insights into plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable jatrophane diterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Genome-wide terpene gene clusters analysis in Euphorbiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C29H34O6 | CID 10435206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The P450 multigene family of Fontainea and insights into diterpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Kansuiphorin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation of Kansuiphorin C, a bioactive diterpenoid, from its natural source. The methodologies and data presented are compiled from published scientific literature to guide research and development efforts.

Introduction

This compound is a diterpenoid compound of significant interest due to its potential biological activities. It is naturally found in the roots of Euphorbia kansui, a plant used in traditional Chinese medicine.[1][2][3][4] The isolation of pure this compound is a critical first step for its pharmacological evaluation and potential development as a therapeutic agent. This guide details the experimental procedures for its extraction, fractionation, and purification, along with its characteristic spectroscopic data for identification.

Experimental Protocols

The isolation of this compound is achieved through a multi-step process involving extraction from the plant material followed by a series of chromatographic separations. The following protocols are based on methodologies described in the scientific literature.[1][3][4]

2.1. Plant Material and Extraction

-

Source Material: The dried roots of Euphorbia kansui are the primary source for the isolation of this compound.

-

Extraction Procedure:

-

The air-dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol at room temperature.

-

The extraction is typically performed multiple times (e.g., 3 times) to ensure exhaustive extraction of the secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

2.2. Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A bioassay-guided fractionation approach is often employed to target cytotoxic or other bioactive fractions.[1][3][4]

-

Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.

-

Column Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel.

-

A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 reversed-phase column.

-

An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is used to achieve final purification.

-

The overall workflow for the isolation of this compound can be visualized in the following diagram:

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation and Data

The structure of the isolated this compound is confirmed by spectroscopic analysis.[1][3][4]

3.1. Spectroscopic Data

The following table summarizes the key spectroscopic data used for the identification of this compound.

| Spectroscopic Technique | Observed Data |

| ¹H NMR (Proton NMR) | Specific chemical shifts and coupling constants characteristic of the diterpenoid structure. |

| ¹³C NMR (Carbon NMR) | Resonances corresponding to the carbon skeleton of this compound. |

| ESI-MS (Electrospray Ionization Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight of this compound. |

Detailed, specific chemical shift values from NMR spectra and the exact mass-to-charge ratio from mass spectrometry are crucial for unambiguous identification and should be compared with published data.

The logical relationship for the structural elucidation process is outlined below:

Caption: Logic diagram for the structural elucidation of this compound.

Conclusion

The isolation of this compound from Euphorbia kansui is a well-documented process that relies on standard phytochemical techniques. The successful purification of this compound is essential for further investigation into its biological activities and potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the isolation and identification of this compound.

References

- 1. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 [mdpi.com]

- 2. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots o...: Ingenta Connect [ingentaconnect.com]

- 3. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioassay-guided separation of the proinflammatory constituents from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Kansuiphorin C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuiphorin C is a diterpenoid compound isolated from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to research and drug development.

Physical and Chemical Properties

This compound is a white to off-white powder.[1] Its core structure is a complex polycyclic diterpene. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₃₄O₆ |

| Molecular Weight | 478.58 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| IUPAC Name | (1aR,2R,5R,5aR,6S,8aS,9R,10aR)-6-(acetyloxy)-5-(benzoyloxy)-1a,2,5,5a,6,9,10,10a-octahydro-5a-hydroxy-1,1,4,7,9-pentamethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one |

| Predicted Boiling Point | 606.7±44.0 °C |

| Predicted pKa | 11.49±0.70 |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

-

¹H-NMR and ¹³C-NMR: The spectra would be complex due to the numerous proton and carbon environments in the polycyclic structure. Key signals would include those corresponding to the methyl groups, the ester functionalities (acetyl and benzoyl), and the various methine and quaternary carbons of the diterpene core.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and ester functionalities (around 1700-1750 cm⁻¹), as well as C-O stretching vibrations and C-H stretching from the aliphatic and aromatic moieties.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would be complex and could provide information about the different functional groups and the core structure.

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, primarily its cytotoxic effects against cancer cells and its ability to modulate gut microbiota.

Cytotoxic Activity and Proposed Signaling Pathway

This compound exhibits cytotoxic activity, suggesting its potential as an anticancer agent. While the precise signaling pathways of this compound's cytotoxicity are still under investigation, based on the mechanisms of other structurally related diterpenoids and natural products with similar activities, a plausible mechanism involves the induction of apoptosis through the activation of key signaling cascades. It is hypothesized that this compound may induce cellular stress, leading to the activation of the MAPK and inhibition of the PI3K/Akt survival pathways.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

This proposed pathway suggests that this compound induces cellular stress, potentially through the generation of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic MAPK signaling pathways (like JNK and p38) and the inhibition of the pro-survival PI3K/Akt pathway. These events converge on the mitochondria to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Furthermore, activation of MAPK pathways can also lead to cell cycle arrest.

Modulation of Gut Microbiota

This compound has been shown to ameliorate malignant ascites by modulating the gut microbiota. Studies have indicated that it can alter the composition of the gut microbiome, leading to beneficial changes in the host's metabolic functions.

Caption: Experimental workflow for studying gut microbiota modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physical, chemical, and biological characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Materials:

-

This compound (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to grind if necessary.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spinner turbine and adjust its depth according to the spectrometer's gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Kansuiphorin C mechanism of action.

An In-Depth Technical Guide on the Core Mechanism of Action of Kansuiphorin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (KPC), a diterpene isolated from Euphorbia kansui, has demonstrated therapeutic potential in preclinical models of malignant ascites. Emerging evidence indicates that its primary mechanism of action does not involve direct cytotoxicity to cancer cells but rather a novel approach centered on the modulation of the gut microbiota. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects on the gut microbiome and associated metabolic pathways. Detailed experimental protocols for studying these effects are provided, along with visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation by researchers in the field.

Introduction

Malignant ascites, the accumulation of fluid in the peritoneal cavity containing cancer cells, is a common complication of many advanced cancers and is associated with a poor prognosis and diminished quality of life. Current treatment options are often palliative and have limited efficacy. This compound has been identified as a promising agent for the management of malignant ascites.[1][2] This document serves as a technical resource, elucidating the intricate mechanism through which this compound exerts its therapeutic effects.

Core Mechanism of Action: Modulation of Gut Microbiota

The primary mechanism of action of this compound in ameliorating malignant ascites is through the regulation of the gut microbial ecosystem.[1][2] Studies have shown that KPC administration leads to significant shifts in the composition of the gut microbiota, which in turn are associated with beneficial changes in host metabolism that counteract the pathophysiological conditions of malignant ascites.

Effects on Microbial Composition

The administration of this compound induces a significant restructuring of the gut microbiota. The most notable changes are a marked increase in the abundance of beneficial Lactobacillus species and a concurrent decrease in the population of pathogenic Helicobacter species.[1][2]

-

Lactobacillus : An increase in the richness of Lactobacillus is a key outcome of KPC treatment.[1][2] Lactobacillus species are known probiotics that can confer several health benefits to the host, including the enhancement of the gut barrier function, modulation of the immune system, and production of antimicrobial compounds.[3][4][5][6]

-

Helicobacter : KPC treatment leads to a significant reduction in the abundance of Helicobacter. One study reported that this compound treatment made the abundance of Helicobacter about 3.5 times lower when compared to another compound, Kansuinin A.[1][2] Helicobacter species, particularly H. pylori, are well-known pathogens associated with gastric inflammation, ulcers, and an increased risk of gastric cancer.[3][4][6]

Impact on Host Metabolism

The KPC-induced alterations in the gut microbiota are strongly linked to changes in the host's carbohydrate and amino acid metabolism, which are believed to be central to its therapeutic effects on malignant ascites.[1][2][7]

-

Carbohydrate Metabolism : The gut microbiota plays a crucial role in the fermentation of dietary fibers into short-chain fatty acids (SCFAs), which are important energy sources for the host and have anti-inflammatory properties. The shift in microbial composition towards a higher abundance of Lactobacillus likely influences the profile of carbohydrate metabolism in a way that is beneficial for the host.[1][2]

-

Amino Acid Metabolism : Dysregulation of amino acid metabolism is a characteristic feature of cancer and can contribute to the pathology of malignant ascites.[8][9][10] The modulation of the gut microbiota by KPC appears to correct these metabolic disturbances.

Quantitative Data

The following table summarizes the key quantitative and semi-quantitative findings related to the mechanism of action of this compound.

| Parameter | Observation | Reference |

| Microbiota Composition | ||

| Lactobacillus Abundance | Increased richness | [1][2] |

| Helicobacter Abundance | Decreased abundance (approx. 3.5-fold lower compared to Kansuinin A) | [1][2] |

| Metabolic Impact | ||

| Carbohydrate Metabolism | Implicated in the prohibitory effects on malignant ascites | [1][2] |

| Amino Acid Metabolism | Implicated in the prohibitory effects on malignant ascites | [1][2] |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to investigate the mechanism of action of this compound.

Fecal Microbial Analysis by 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.

1. Sample Collection and Storage:

-

Collect fecal samples from control and KPC-treated animal models.

-

Immediately freeze samples at -80°C until DNA extraction to preserve microbial composition.

2. DNA Extraction:

-

Thaw fecal samples on ice.

-

Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions to isolate microbial DNA. This typically involves bead-beating for mechanical lysis of microbial cells, followed by purification of the DNA.[11]

3. PCR Amplification of the 16S rRNA Gene:

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R).[12]

-

PCR reaction mixture (25 µL): 12.5 µL of 2x KAPA HiFi HotStart ReadyMix, 1.25 µL of each primer (10 µM), 2.5 µL of template DNA (1-10 ng), and 7.5 µL of nuclease-free water.

-

PCR cycling conditions: Initial denaturation at 95°C for 3 minutes, followed by 25 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

4. Library Preparation and Sequencing:

-

Purify the PCR products using AMPure XP beads.

-

Perform a second PCR to attach Illumina sequencing adapters and dual indices.

-

Purify the indexed PCR products again.

-

Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.

-

Pool libraries in equimolar concentrations and sequence on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing strategy.

5. Bioinformatic Analysis:

-

Process the raw sequencing reads using a pipeline such as QIIME 2 or DADA2.[13]

-

Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

-

Cluster sequences into Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.

-

Perform alpha and beta diversity analyses to compare the microbial communities between different treatment groups.

Metagenomic Analysis of Gut Microbiota

This protocol provides a workflow for shotgun metagenomic sequencing to analyze the functional potential of the gut microbiota.

1. DNA Extraction and Library Preparation:

-

Extract high-quality DNA from fecal samples as described in section 4.1.2.

-

Prepare shotgun sequencing libraries using a kit such as the Nextera XT DNA Library Prep Kit, following the manufacturer's protocol. This involves tagmentation (simultaneous fragmentation and adapter ligation), followed by PCR amplification.

2. Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform like the Illumina NovaSeq to generate deep sequencing data (typically >10 Gbp per sample).

3. Bioinformatic Analysis:

-

Perform quality control on the raw reads using tools like FastQC and trim adapters and low-quality bases using Trimmomatic.

-

Remove host DNA contamination by aligning reads to the host genome (e.g., mouse or rat genome).

-

Perform taxonomic profiling using tools like MetaPhlAn or Kraken2.

-

Perform functional profiling by assembling the reads into contigs using assemblers like MEGAHIT or SPAdes, followed by gene prediction with Prodigal and functional annotation against databases like KEGG or MetaCyc using tools like HUMAnN.[14]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for gut microbiota analysis.

Conclusion

The therapeutic effect of this compound on malignant ascites is primarily mediated through its ability to modulate the gut microbiota. By promoting the growth of beneficial bacteria like Lactobacillus and suppressing pathogenic species such as Helicobacter, KPC instigates a shift in host metabolism that contributes to the amelioration of this complex pathological condition. This indirect mechanism of action presents a novel and promising avenue for the development of microbiota-targeted therapies for cancer-related complications. Further research is warranted to elucidate the specific molecular links between the KPC-induced microbial shifts, the resulting metabolic changes, and the ultimate clinical outcome. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations.

References

- 1. This compound and Kansuinin A ameliorate malignant ascites by modulating gut microbiota and related metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anti-Helicobacter pylori Effects of Lactobacillus acidophilus, L. plantarum, and L. rhamnosus in Stomach Tissue of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Lactobacillus acidophilus NCFM and Lactiplantibacillus plantarum Lp-115 inhibit Helicobacter pylori colonization and gastric inflammation in a murine model [frontiersin.org]

- 6. Beyond antibiotics: probiotics as a promising ally against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ascitic microbiota alteration is associated with portal vein tumor thrombosis occurrence and prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acids and glucose utilization by different metabolic pathways in ascites-tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid metabolic reprogramming in tumor metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.zymoresearch.com [files.zymoresearch.com]

The Biological Activity of Kansuiphorin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuiphorin C (KPC), a diterpenoid isolated from the traditional Chinese medicinal plant Euphorbia kansui, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its effects on malignant ascites and gut microbiota. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents logical workflows and potential mechanisms of action through diagrammatic representations. While in-vivo studies have demonstrated promising effects, a notable gap exists in the literature regarding its in-vitro cytotoxic activity against cancer cell lines and the specific signaling pathways it modulates.

Introduction

Euphorbia kansui has a long history of use in traditional Chinese medicine for conditions such as edema and ascites. Modern phytochemical investigations have identified ingenane-type diterpenes, including this compound, as some of its primary bioactive constituents. These compounds are recognized for both their therapeutic potential and their inherent toxicity, necessitating detailed investigation to delineate their pharmacological profile. This guide focuses specifically on the documented biological activities of this compound.

In Vivo Biological Activity: Amelioration of Malignant Ascites

The most significant reported biological activity of this compound is its ability to ameliorate malignant ascites, a common and severe complication of various cancers.

Quantitative Data

A key in-vivo study provides the following data regarding the effects of this compound in a rat model of malignant ascites.

| Parameter | Treatment Group | Observation | Reference |

| Dosage | This compound | 10 mg/kg (in rats) | [1] |

| Efficacy | This compound | Showed better efficacy in treating malignant ascites compared to Kansuinin A with no obvious side effects at the given dose. | [1] |

| Gut Microbiota Modulation | This compound | Reduced the abundance of Helicobacter by approximately 3.5 times compared to Kansuinin A. | [1] |

| Gut Microbiota Modulation | This compound | Increased the richness of Lactobacillus. | [1] |

| Toxicity | This compound | At 10 mg/kg, exhibited weaker influences on the gut microbiota of normal rats. | [1] |

| Excretion | This compound | Accumulative fecal excretion rate in normal rats was 19.22% ± 5.36% and in model rats was 15.96% ± 3.47% within 48 hours. | [1] |

Experimental Protocol: In Vivo Malignant Ascites Model and Gut Microbiota Analysis

The following is a generalized protocol based on the methodologies described in the cited literature for inducing malignant ascites in rats and subsequently analyzing the effects of this compound on the condition and on gut microbiota.

Objective: To evaluate the efficacy of this compound in a rat model of malignant ascites and to assess its impact on the composition of the gut microbiota.

Materials:

-

Male Wistar rats

-

H22 ascites cells

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Metabolic cages

-

Sterile fecal collection tubes

-

DNA extraction kit for microbial DNA

-

Primers for 16S rDNA amplification

-

Next-generation sequencing platform

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.

-

Induction of Malignant Ascites:

-

Culture H22 ascites cells in appropriate media.

-

On day 0, inject each rat (except for the control group) intraperitoneally with a suspension of H22 ascites cells (e.g., 1 x 107 cells per rat).

-

-

Animal Grouping and Treatment:

-

Divide the animals into the following groups:

-

Normal Control (no tumor induction, vehicle administration)

-

Model Control (tumor induction, vehicle administration)

-

This compound treated (tumor induction, 10 mg/kg KPC administration)

-

Positive Control (optional, tumor induction, administration of a known therapeutic agent)

-

-

Administer the respective treatments orally once daily for a predetermined period (e.g., 14 days).

-

-

Observation and Sample Collection:

-

Monitor the animals daily for changes in body weight, abdominal circumference, and overall health.

-

At the end of the treatment period, collect ascitic fluid to measure its volume.

-

Collect fecal samples at specified time points and store them at -80°C for gut microbiota analysis.

-

-

Gut Microbiota Analysis:

-

DNA Extraction: Extract total microbial DNA from the fecal samples using a commercially available kit according to the manufacturer's instructions.

-

16S rDNA Amplification: Amplify the V3-V4 hypervariable region of the 16S rDNA gene using specific primers with barcodes.

-

Sequencing: Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

-